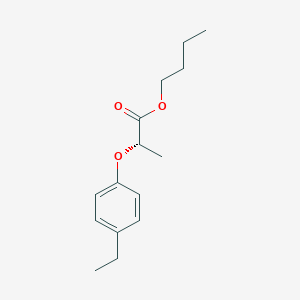silane CAS No. 199384-57-1](/img/structure/B12573860.png)
[(2-Bromo-1-methoxyprop-1-en-1-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane is an organosilicon compound with the molecular formula C8H17BrO2Si. It is commonly used as a coupling agent and adhesion promoter in various industrial and manufacturing processes, such as in the production of adhesives, sealants, and coatings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane typically involves the reaction of 2-bromo-1-methoxyprop-1-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of (2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used under anhydrous conditions.
Addition Reactions: Electrophiles such as hydrogen halides or halogens are used in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene.
Addition Reactions: Products include halogenated silanes or other addition products.
Aplicaciones Científicas De Investigación
(2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of high-performance materials such as adhesives, sealants, and coatings
Mecanismo De Acción
The mechanism of action of (2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane involves the formation of stable carbon-silicon bonds through nucleophilic substitution or addition reactions. The compound acts as a coupling agent, promoting adhesion between different materials by forming covalent bonds with both surfaces. This enhances the mechanical properties and durability of the resulting materials .
Comparación Con Compuestos Similares
Similar Compounds
(2-Methoxyprop-1-en-1-yl)oxysilane: Similar structure but lacks the bromine atom, making it less reactive in substitution reactions.
(2-Chloro-1-methoxyprop-1-en-1-yl)oxysilane: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it can undergo.
Uniqueness
(2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane is unique due to the presence of the bromine atom, which makes it highly reactive in nucleophilic substitution reactions. This allows for the formation of a wide range of substituted silanes, making it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
199384-57-1 |
|---|---|
Fórmula molecular |
C7H15BrO2Si |
Peso molecular |
239.18 g/mol |
Nombre IUPAC |
(2-bromo-1-methoxyprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C7H15BrO2Si/c1-6(8)7(9-2)10-11(3,4)5/h1-5H3 |
Clave InChI |
VPTFSNQUIPAUME-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(OC)O[Si](C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-5-[4-[2-(4-methyl-5-oxo-2H-furan-2-yl)pyrrolidin-1-yl]butylidene]furan-2-one](/img/structure/B12573777.png)
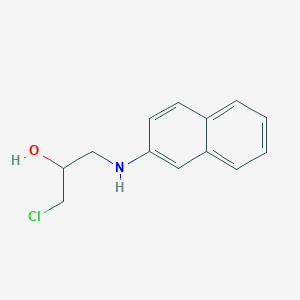
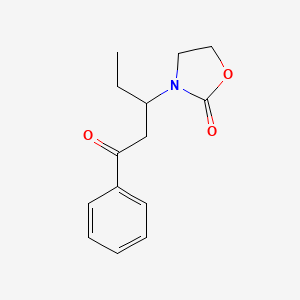
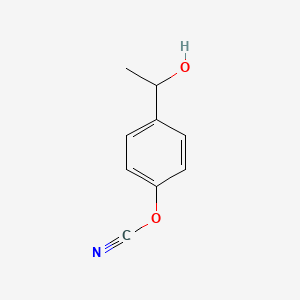
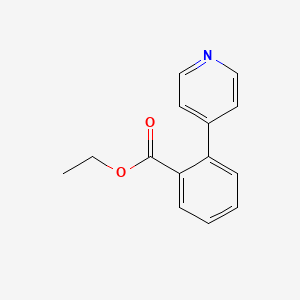
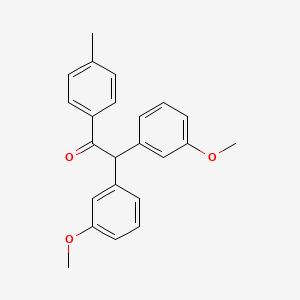
![Benzene, 1,1'-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis-](/img/structure/B12573821.png)
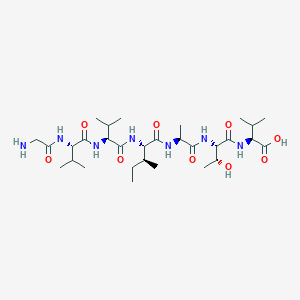

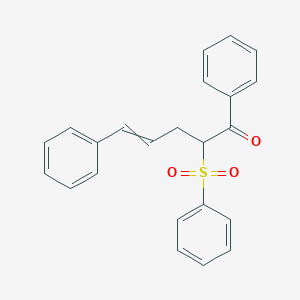
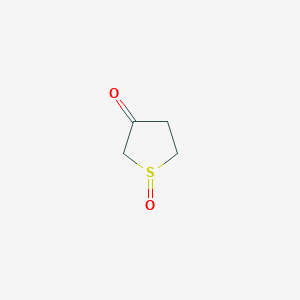
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12573871.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)
